N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.: 1448029-09-1
VCID: VC4632046
InChI: InChI=1S/C16H25N3O2/c1-21-11-16(20)17-10-14-13-8-4-5-9-15(13)19(18-14)12-6-2-3-7-12/h12H,2-11H2,1H3,(H,17,20)
SMILES: COCC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3
Molecular Formula: C16H25N3O2
Molecular Weight: 291.395

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide

CAS No.: 1448029-09-1

Cat. No.: VC4632046

Molecular Formula: C16H25N3O2

Molecular Weight: 291.395

* For research use only. Not for human or veterinary use.

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide - 1448029-09-1

Specification

CAS No. 1448029-09-1
Molecular Formula C16H25N3O2
Molecular Weight 291.395
IUPAC Name N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-methoxyacetamide
Standard InChI InChI=1S/C16H25N3O2/c1-21-11-16(20)17-10-14-13-8-4-5-9-15(13)19(18-14)12-6-2-3-7-12/h12H,2-11H2,1H3,(H,17,20)
Standard InChI Key FFTHBGPYUYPFIN-UHFFFAOYSA-N
SMILES COCC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3

Introduction

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide is a synthetic organic compound belonging to the class of indazole derivatives. These compounds are widely studied in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound's structure includes a tetrahydroindazole core fused with a cyclopentyl group and a methoxyacetamide moiety, which contributes to its unique pharmacological profile.

Structural Characteristics

The molecular structure of this compound is defined by the following key features:

  • Indazole Core: A heterocyclic structure that provides the backbone for biological activity.

  • Cyclopentyl Group: A non-aromatic ring that enhances hydrophobic interactions with biological targets.

  • Methoxyacetamide Moiety: A functional group that may influence solubility and bioavailability.

Synthesis

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide typically involves multi-step reactions. These steps often include:

  • Preparation of the indazole core through cyclization reactions.

  • Introduction of the cyclopentyl group via alkylation or related methods.

  • Coupling with methoxyacetyl chloride to form the methoxyacetamide moiety.

Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield during synthesis.

Pharmacological Significance

Indazole derivatives like this compound are known for their potential therapeutic properties, including:

  • Anti-inflammatory Activity: The structure suggests possible inhibition of key enzymes involved in inflammatory pathways.

  • Antimicrobial Properties: Indazole derivatives are often active against bacterial and fungal pathogens.

  • Anticancer Potential: The compound's ability to interact with biological targets could make it a candidate for cancer therapy.

Applications in Medicinal Chemistry

This compound is primarily studied for its role in drug discovery and development. Its structural features make it suitable for:

  • Targeting enzyme inhibition pathways.

  • Acting as a lead compound for optimization in pharmaceutical research.

Analytical Data

PropertyValue
Molecular FormulaC15H23N3O2
Molecular Weight~277.37 g/mol
Functional GroupsIndazole, Cyclopentyl, Amide
SolubilitySoluble in organic solvents
Purification MethodHPLC

Research Findings

Studies on related compounds suggest that modifications to the indazole core or substitution on the cyclopentyl group can significantly alter biological activity. Research has indicated:

  • Enhanced anti-inflammatory activity with specific substitutions on the amide group.

  • Improved pharmacokinetics when methoxy groups are introduced due to increased solubility.

Future Directions

Further research on N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide could explore:

  • Structure-activity relationships (SAR) to optimize therapeutic efficacy.

  • In vivo studies to evaluate pharmacokinetics and toxicity profiles.

  • Development of analogs targeting specific diseases such as cancer or chronic inflammation.

This compound represents an exciting avenue in medicinal chemistry due to its structural complexity and potential pharmacological applications.

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